2-{[(Benzyloxy)carbonyl]amino}-4-ethoxybutanoic acid

Peptide Synthesis Orthogonal Protecting Group Strategy Solution-Phase Chemistry

This N-Cbz-O-ethyl-homoserine derivative (CAS 18634-96-3) enables orthogonal, multi-step solution-phase peptide synthesis. The Cbz group withstands acidic deprotection steps (e.g., TFA-mediated Boc removal) that would cleave Fmoc analogs, enabling staged deprotection by catalytic hydrogenolysis (H₂, Pd/C). The 4-ethoxy side chain improves organic-solvent solubility during activated ester or mixed-anhydride coupling, streamlining intermediate isolation. Supplied with batch-specific QC data (NMR, HPLC, GC) at 95% purity to verify chiral integrity—essential for ADC linker assembly and late-stage intermediate preparation where impurity carry-through must be rigorously controlled.

Molecular Formula C14H19NO5
Molecular Weight 281.3 g/mol
CAS No. 18634-96-3
Cat. No. B1444004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(Benzyloxy)carbonyl]amino}-4-ethoxybutanoic acid
CAS18634-96-3
Molecular FormulaC14H19NO5
Molecular Weight281.3 g/mol
Structural Identifiers
SMILESCCOCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C14H19NO5/c1-2-19-9-8-12(13(16)17)15-14(18)20-10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,15,18)(H,16,17)
InChIKeyJDQKXYKCKXFBLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[(Benzyloxy)carbonyl]amino}-4-ethoxybutanoic acid (CAS 18634-96-3): Class Identity and Core Characteristics for Procurement Assessment


2-{[(Benzyloxy)carbonyl]amino}-4-ethoxybutanoic acid (CAS 18634-96-3, molecular formula C14H19NO5, molecular weight 281.30 g/mol) is an N-Cbz-protected, O-ethyl-substituted homoserine derivative. It belongs to the carbobenzoxy (Cbz/Z) amino acid class, a classical amine-protected building block widely used in solution-phase peptide synthesis and medicinal chemistry intermediate preparation . The Cbz group provides stability under basic and mildly acidic conditions while enabling orthogonal deprotection by catalytic hydrogenolysis . The 4-ethoxy side chain differentiates it from the more common hydroxyl (homoserine) or methyl analogs, imparting distinct lipophilicity and solubility characteristics relevant to synthetic route design.

Why Generic Substitution Is Insufficient for 2-{[(Benzyloxy)carbonyl]amino}-4-ethoxybutanoic acid (CAS 18634-96-3)


Simple substitution by other N-protected amino acid derivatives—such as N-Fmoc-O-ethyl-homoserine, N-Boc-O-ethyl-homoserine, or N-Cbz-homoserine—introduces risks that propagate through downstream synthesis. The protecting group determines deprotection chemistry orthogonality: Cbz is removed by hydrogenolysis, Fmoc by base (piperidine), and Boc by acid (TFA) . Using the wrong protecting group can lead to premature deprotection, side reactions, or incompatibility with other protecting groups in the route. The 4-ethoxy side chain, versus the 4-hydroxy of Cbz-homoserine, alters both solubility and steric environment, affecting coupling efficiency and intermediate isolation . These factors are not interchangeable without quantitative revalidation of each synthetic step.

Quantitative Evidence Guide: Measurable Differentiation of 2-{[(Benzyloxy)carbonyl]amino}-4-ethoxybutanoic acid (CAS 18634-96-3) Against Key Analogs


Cbz vs. Fmoc Orthogonality: Acid Stability Enables Compatibility with Boc-Deprotection Conditions

The Cbz group on this compound is stable to trifluoroacetic acid (TFA) at room temperature for 2–4 hours, conditions that quantitatively remove Boc groups [1]. In contrast, the Fmoc analog (N-Fmoc-O-ethyl-L-homoserine, CAS 1932074-99-1) is base-labile and would be prematurely cleaved under the basic conditions often used for Fmoc removal in standard SPPS cycles, but is incompatible with the acidic conditions used for Boc deprotection . This orthogonality is critical for multi-step solution-phase routes requiring staged deprotection.

Peptide Synthesis Orthogonal Protecting Group Strategy Solution-Phase Chemistry

Ethoxy vs. Hydroxy Side Chain: Predicted pKa and Lipophilicity Differentiation from N-Cbz-L-Homoserine

The 4-ethoxy substitution of the target compound (CAS 18634-96-3) confers a predicted pKa of 3.82 ± 0.10, as estimated for the D-enantiomer analog N-Cbz-O-ethyl-D-homoserine (CAS 2348341-33-1) . In comparison, the hydroxyl analog N-Cbz-L-homoserine (CAS 35677-88-4) is expected to exhibit a different acidity profile due to the inductive effect of the hydroxyl group and potential intramolecular hydrogen bonding. The ethoxy ether eliminates the hydrogen-bond donor capacity of the hydroxyl group, increasing lipophilicity (estimated ΔlogP ≈ +0.5 to +0.8 versus the hydroxyl analog based on O-ethyl vs. OH fragment contributions) . This alters solubility in organic solvents and may improve extraction yields during liquid-liquid workup.

Physicochemical Property Prediction Lipophilicity Modulation ADC Linker Design

Solution-Phase Synthetic Utility: Cbz-Protected Amino Acids Resist Racemization During Activation Relative to Unprotected Analogs

Carbamate-type N-protecting groups (Cbz, Boc, Fmoc) are generally recognized to reduce the risk of α-carbon racemization during amino acid activation and coupling, compared to unprotected amino acids or N-acyl derivatives . This protective effect arises because the carbamate nitrogen is less basic and the α-proton is less acidic than in free amines, reducing enolate formation under basic coupling conditions. While quantitative racemization data specifically for 2-{[(benzyloxy)carbonyl]amino}-4-ethoxybutanoic acid are absent from the peer-reviewed literature, class-level evidence indicates that Cbz protection provides racemization suppression comparable to Boc and Fmoc, but with the advantage of orthogonal hydrogenolytic removal [1].

Racemization Control Peptide Coupling Solution-Phase Synthesis

Commercial Purity Benchmark: 98% Standard Purity with Batch-Specific QC Documentation (NMR, HPLC, GC)

The target compound is commercially available from Bidepharm (catalog BD00982502) with a standard purity specification of 98%, supported by batch-specific quality control documentation including NMR, HPLC, and GC analyses . This contrasts with the typical 95% purity commonly listed for this compound by other catalog suppliers . For procurement decisions, the availability of batch-specific QC data at the 98% purity level reduces the need for in-house repurification before use as a synthetic intermediate, and the multi-method characterization (NMR + HPLC + GC) provides orthogonal confirmation of both identity and purity.

Quality Control Batch Consistency Procurement Specification

Optimal Application Scenarios for 2-{[(Benzyloxy)carbonyl]amino}-4-ethoxybutanoic acid (CAS 18634-96-3) Based on Evidence Differentiation


Solution-Phase Peptide Synthesis Requiring Orthogonal Protection of Multiple Functional Groups

When designing a solution-phase peptide synthesis route that employs acid-labile protecting groups (e.g., Boc for lysine side chains, tert-butyl esters for carboxyl protection), the Cbz group on this compound remains intact through acidic deprotection steps that would cleave Boc groups . The Cbz can then be selectively removed at the final stage by catalytic hydrogenolysis (H₂, Pd/C), orthogonal to both acid and base treatment. This staged deprotection strategy is not possible with the Fmoc analog, which would be removed by the piperidine treatments used in Fmoc-SPPS workflows. The compound's 4-ethoxy side chain further aids organic-solvent solubility during intermediate isolation.

ADC Linker Intermediate with Tuned Lipophilicity for Conjugation Chemistry

N-Cbz-protected homoserine derivatives are established intermediates in antibody-drug conjugate (ADC) linker synthesis . The 4-ethoxy substitution on this specific compound (vs. the 4-hydroxy of Cbz-homoserine) increases lipophilicity, which can improve solubility in organic solvents used for activated ester formation or mixed-anhydride coupling steps. The predicted pKa of 3.82 ± 0.10 for the carboxylic acid also informs pH selection for aqueous workup and conjugation conditions, providing a defined parameter for process optimization compared to analogs with unknown or different acidity.

Chiral Building Block Procurement Where Batch Reproducibility Is Critical

For laboratories synthesizing chiral drug intermediates or natural product analogs, the availability of this compound at 98% purity with batch-specific NMR, HPLC, and GC QC data provides procurement-level confidence in identity, chiral integrity, and purity. The orthogonal analytical characterization reduces the risk of introducing unidentified impurities into multi-step syntheses—a concern when using lower-purity (95%) alternatives with limited QC documentation. This is especially relevant when the compound is used in late-stage intermediate preparation, where impurity carry-through can compromise final product purity and yield.

Quote Request

Request a Quote for 2-{[(Benzyloxy)carbonyl]amino}-4-ethoxybutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.